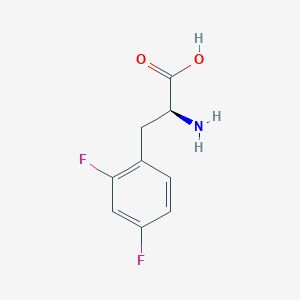

2,4-Difluoro-L-phénylalanine

Vue d'ensemble

Description

2,4-Difluoro-L-Phenylalanine is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4-Difluoro-L-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-L-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition enzymatique

Les phénylalanines fluorées, y compris la 2,4-Difluoro-L-phénylalanine, ont été explorées pour leur rôle potentiel en tant qu'inhibiteurs enzymatiques. L'introduction d'atomes de fluor peut modifier de manière significative l'affinité de liaison et la spécificité des acides aminés envers les enzymes, ce qui pourrait conduire au développement de nouveaux composés inhibiteurs .

Agents thérapeutiques

Les propriétés uniques des acides aminés fluorés en font des candidats pour des agents thérapeutiques. La This compound pourrait être utilisée dans la conception de médicaments avec des propriétés pharmacocinétiques améliorées ou des systèmes d'administration ciblée .

Études de stabilité des protéines

La fluoration sélective des acides aminés comme la This compound permet aux chercheurs d'étudier la stabilité, la structure et la fonction des protéines. Cela peut fournir des informations sur les processus de repliement et de mauvais repliement des protéines liés à diverses maladies .

Imagerie tumorale

En imagerie médicale, en particulier la tomographie par émission de positons (TEP), les acides aminés fluorés peuvent être utilisés comme traceurs pour l'imagerie topographique des écosystèmes tumoraux, aidant au diagnostic et à la planification du traitement des patients atteints de cancer .

Conception de médicaments

L'incorporation d'acides aminés fluorés dans les peptides et les protéines peut conduire au développement de médicaments avec des propriétés de liaison améliorées et une stabilité métabolique. La This compound pourrait jouer un rôle crucial dans cet aspect de la conception de médicaments .

Produits chimiques agricoles

La recherche sur l'utilisation d'acides aminés fluorés en agriculture est en cours, avec des applications potentielles dans le développement d'herbicides ou de pesticides plus efficaces et respectueux de l'environnement .

Orientations Futures

Fluorinated phenylalanines, including 2,4-Difluoro-L-Phenylalanine, represent a hot topic in drug research over the last few decades . They have considerable industrial and pharmaceutical potential and have been expanded to play an important role as potential enzyme inhibitors, therapeutic agents, and in topography imaging of tumor ecosystems using PET . Future research will likely continue to explore these and other potential applications of 2,4-Difluoro-L-Phenylalanine.

Mécanisme D'action

Target of Action

2,4-Difluoro-L-Phenylalanine is a variant of the amino acid phenylalanine . It is known that phenylalanine plays a crucial role in the production of several important compounds in the body, including proteins, enzymes, and various neurotransmitters . Therefore, it can be inferred that 2,4-Difluoro-L-Phenylalanine may interact with similar targets.

Mode of Action

It is known that fluorinated phenylalanines, including 2,4-difluoro-l-phenylalanine, have been used as potential enzyme inhibitors . This suggests that 2,4-Difluoro-L-Phenylalanine may interact with its targets, potentially inhibiting their function and leading to changes in cellular processes .

Biochemical Pathways

Fluorinated phenylalanines, such as 2,4-Difluoro-L-Phenylalanine, are known to influence the properties of peptides and proteins, affecting aspects such as protein folding, protein-protein interactions, and ribosomal translation . This suggests that 2,4-Difluoro-L-Phenylalanine may affect various biochemical pathways related to protein synthesis and function .

Pharmacokinetics

It is known that the introduction of fluorine into phenylalanine can modulate various properties of the molecule, including its acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and bioavailability . These changes could potentially affect the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Difluoro-L-Phenylalanine, influencing its bioavailability and pharmacokinetic profile .

Result of Action

Fluorinated phenylalanines have been shown to play an important role as potential enzyme inhibitors and therapeutic agents . Therefore, it can be inferred that 2,4-Difluoro-L-Phenylalanine may have similar effects, potentially influencing cellular processes by inhibiting certain enzymes .

Analyse Biochimique

Biochemical Properties

2,4-Difluoro-L-Phenylalanine plays a crucial role in biochemical reactions, particularly in the context of protein synthesis and enzyme interactions. This compound can be incorporated into proteins in place of L-Phenylalanine, allowing researchers to study the effects of fluorination on protein structure and function. It interacts with various enzymes, including phenylalanine hydroxylase and phenylalanine ammonia-lyase, which are involved in the metabolism of phenylalanine. The presence of fluorine atoms can influence the binding affinity and catalytic activity of these enzymes, providing insights into their mechanisms of action .

Cellular Effects

The effects of 2,4-Difluoro-L-Phenylalanine on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its incorporation into proteins can affect protein folding and stability, potentially altering cellular functions. Additionally, 2,4-Difluoro-L-Phenylalanine has been shown to modulate the activity of enzymes involved in amino acid metabolism, which can impact cellular energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, 2,4-Difluoro-L-Phenylalanine exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their conformation and activity. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to changes in enzyme kinetics and substrate specificity. Additionally, 2,4-Difluoro-L-Phenylalanine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 2,4-Difluoro-L-Phenylalanine in laboratory settings are important considerations for its use in research. This compound is relatively stable under physiological conditions, but its effects can change over time due to metabolic processes and interactions with cellular components. Long-term studies have shown that 2,4-Difluoro-L-Phenylalanine can have sustained effects on cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 2,4-Difluoro-L-Phenylalanine vary with different dosages in animal models. At low doses, this compound can enhance protein synthesis and enzyme activity, while higher doses may lead to toxic effects, such as oxidative stress and cellular damage. Studies have shown that there is a threshold dose beyond which the adverse effects of 2,4-Difluoro-L-Phenylalanine become more pronounced, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

2,4-Difluoro-L-Phenylalanine is involved in several metabolic pathways, including the shikimate pathway and the phenylalanine metabolism pathway. It interacts with enzymes such as phenylalanine hydroxylase and phenylalanine ammonia-lyase, which are key players in the conversion of phenylalanine to other metabolites. The presence of fluorine atoms can affect the flux of metabolites through these pathways, leading to changes in the levels of intermediate compounds and end products .

Transport and Distribution

The transport and distribution of 2,4-Difluoro-L-Phenylalanine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through amino acid transporters and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as cellular pH, membrane potential, and the presence of other amino acids .

Subcellular Localization

2,4-Difluoro-L-Phenylalanine is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its subcellular localization can affect its activity and function, as different compartments provide distinct microenvironments and interact with different sets of biomolecules. For example, the presence of 2,4-Difluoro-L-Phenylalanine in the endoplasmic reticulum can influence protein folding and post-translational modifications, while its localization in mitochondria can impact energy production and metabolic processes .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFLPVKMPDEMFW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426489 | |

| Record name | 2,4-Difluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31105-93-8 | |

| Record name | 2,4-Difluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2,4-Difluorophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.